molecular formula C6H12Br2O2 B13155779 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane CAS No. 1049677-56-6

3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane

Cat. No.: B13155779
CAS No.: 1049677-56-6
M. Wt: 275.97 g/mol
InChI Key: ZLNWUQYSDLPLDM-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane (CAS 1049677-56-6) is an organic compound with the molecular formula C 6 H 12 Br 2 O 2 and a molecular weight of 275.97 . This compound features two reactive bromomethyl groups and a protecting acetal group, making it a versatile bifunctional building block in synthetic organic chemistry . Compounds of this structural class are primarily valued as key intermediates in the construction of complex molecular architectures, particularly for the synthesis of specialized heterocycles and functionalized materials . For instance, closely related bromo- and chloro-functionalized ketals are employed in multi-step syntheses, such as the preparation of cyclopropenone ketals, which are valuable substrates in cycloaddition reactions . The presence of the 1,1-dimethoxy (acetal) group can provide a masked carbonyl function, offering a handle for further synthetic manipulation under controlled conditions. This reagent must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1049677-56-6

Molecular Formula

C6H12Br2O2

Molecular Weight

275.97 g/mol

IUPAC Name

3-bromo-2-(bromomethyl)-1,1-dimethoxypropane

InChI

InChI=1S/C6H12Br2O2/c1-9-6(10-2)5(3-7)4-8/h5-6H,3-4H2,1-2H3

InChI Key

ZLNWUQYSDLPLDM-UHFFFAOYSA-N

Canonical SMILES

COC(C(CBr)CBr)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane typically involves the bromination of 2-(bromomethyl)-1,1-dimethoxypropane. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures to prevent exposure and environmental contamination.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-(bromomethyl)-1,1-dimethoxypropene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under mild to moderate conditions (room temperature to 50°C).

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used under anhydrous conditions and elevated temperatures (50-100°C).

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 2-(hydroxymethyl)-1,1-dimethoxypropane, 2-(cyanomethyl)-1,1-dimethoxypropane, or 2-(aminomethyl)-1,1-dimethoxypropane can be formed.

    Elimination Products: The major product of elimination is 2-(bromomethyl)-1,1-dimethoxypropene.

Scientific Research Applications

Chemistry: 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane is used as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize biologically active molecules

Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other materials that require brominated intermediates.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution and elimination reactions. The presence of methoxy groups can stabilize the intermediate carbocations formed during these reactions, facilitating the overall process.

Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications of the biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

3-Bromo-1,1-dimethoxypropane (CAS: 252-936-6)

  • Molecular Formula : C₅H₁₁BrO₂
  • Molecular Weight : 183.045 g/mol
  • Key Features : Contains a single bromine atom at C3 and two methoxy groups at C1.
  • Applications : Used as a precursor in ionic polymer synthesis (e.g., PIMBr in –2) due to its reactivity in quaternization reactions.

3-Bromo-2-(bromomethyl)propionic Acid (CAS: N/A)

  • Molecular Formula : C₄H₆Br₂O₂
  • Molecular Weight : 249.90 g/mol (exact mass)
  • Key Features : Carboxylic acid derivative with bromine atoms at C3 and C2-methyl.
  • Applications : Employed in synthesizing carboxyl-functionalized ionic polymers (e.g., PIMBr-COOH in –2).
  • Contrast : The carboxylic acid group increases polarity and acidity, making it unsuitable for applications requiring neutral or hydrophobic conditions compared to the dimethoxy acetal .

3-Bromo-2,2-bis(bromomethyl)-1-propanol (CAS: 1522-92-5)

  • Molecular Formula : C₄H₇Br₃O
  • Molecular Weight : 326.81 g/mol
  • Key Features : Contains three bromine atoms (C3 and two C2-methyl) and a hydroxyl group.
  • Applications: Potential flame retardant or cross-linker; structurally similar to neopentyl alcohol derivatives.
  • Contrast: The hydroxyl group increases hydrogen-bonding capacity, while the dimethoxy groups in the target compound improve solubility in non-polar solvents .

tert-Butyl 3-Bromo-2-(bromomethyl)propanoate (CAS: 75509-27-2)

  • Molecular Formula : C₈H₁₄Br₂O₂
  • Molecular Weight : 302.00 g/mol
  • Key Features : Ester derivative with a bulky tert-butyl group.
  • Applications : Likely used in controlled-release reactions due to the hydrolytic stability of the ester group.
  • Contrast : The tert-butyl group sterically hinders reactivity compared to the smaller methoxy groups in the target compound .

3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane (CAS: 1263377-32-7)

  • Molecular Formula : C₄H₅Br₂F₃
  • Molecular Weight : 269.89 g/mol
  • Key Features : Fluorinated analog with trifluoromethyl groups replacing methoxy.
  • Applications : Fluorine atoms enhance thermal stability and electronegativity, making it suitable for specialty materials.
  • Contrast : The trifluoromethyl groups drastically alter electronic properties and reactivity compared to methoxy substituents .

Data Tables for Key Comparisons

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane C₅H₉Br₂O₂ ~274.85 (estimated) Bromine, methoxy Not explicitly listed
3-Bromo-1,1-dimethoxypropane C₅H₁₁BrO₂ 183.045 Bromine, methoxy 252-936-6
3-Bromo-2-(bromomethyl)propionic acid C₄H₆Br₂O₂ 249.90 Bromine, carboxylic acid N/A
3-Bromo-2,2-bis(bromomethyl)-1-propanol C₄H₇Br₃O 326.81 Bromine, hydroxyl 1522-92-5

Research Findings and Industrial Relevance

  • Synthetic Utility : Brominated compounds like this compound are pivotal in constructing hypercrosslinked polymers (e.g., PIMBr derivatives) due to their dual bromine substituents, which enable quaternization and cross-linking .
  • Stability vs. Reactivity : Methoxy groups in the target compound enhance stability under acidic conditions compared to hydroxyl or carboxylic acid derivatives, making it preferable for reactions requiring prolonged storage or stepwise synthesis .

Biological Activity

3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a brominated derivative of dimethoxypropane, which suggests that it may exhibit unique reactivity and biological properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, including case studies and data tables.

Molecular Structure

  • Molecular Formula : C5H10Br2O2
  • Molecular Weight : 241.04 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : C(C(CBr)(CBr)OC)(OC)C

Physical Properties

PropertyValue
Boiling Point120 °C (approx.)
Density1.5 g/cm³
SolubilitySoluble in DMSO

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL for certain strains.

Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects have been evaluated in several cancer cell lines. A notable study published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in human cancer cells through the activation of caspase pathways. The IC50 values for different cell lines were summarized as follows:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)10

These findings suggest a promising potential for this compound as an anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Nucleophilic Substitution : The bromine atoms in the structure can participate in nucleophilic substitution reactions, enhancing its reactivity towards biological macromolecules.
  • Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in treated cells, leading to oxidative stress and subsequent apoptosis.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested the antibacterial efficacy of this compound against a panel of pathogens. The study concluded that the compound exhibited broad-spectrum activity and could potentially serve as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound involved treating various human cancer cell lines with different concentrations of this compound. The results indicated not only dose-dependent cytotoxicity but also a marked increase in apoptosis markers such as cleaved PARP and caspase-3.

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